N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine
Overview
Description
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine is a synthetic compound that belongs to the family of hexadecylamines. It is characterized by its molecular formula C29H53NO and a molecular weight of 431.74 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine typically involves the reaction of 2-(sec-butyl)phenol with 1-bromo-3-chloropropane to form 2-(sec-butyl)phenoxypropane. This intermediate is then reacted with hexadecylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine involves its interaction with specific molecular targets and pathways. It primarily acts by binding to proteins and altering their functions, which can affect various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-octadecanamine
- N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-dodecanamine
- N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-tetradecanamine
Uniqueness
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long hexadecyl chain enhances its hydrophobicity, making it particularly useful in applications requiring lipid-like characteristics .
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]hexadecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-21-24-30-25-27(4)31-29-23-20-19-22-28(29)26(3)6-2/h19-20,22-23,26-27,30H,5-18,21,24-25H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWTVMGSPSROHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC(C)OC1=CC=CC=C1C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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